molecular formula C18H16O8 B1196787 Chrysosplenol C CAS No. 23370-16-3

Chrysosplenol C

Cat. No. B1196787
CAS RN: 23370-16-3
M. Wt: 360.3 g/mol
InChI Key: QQBSPLCHDUCBNM-UHFFFAOYSA-N
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Description

Chrysosplenol C is a trimethoxyflavone that is the 3,7,3’-trimethyl ether derivative of quercetagetin . It has a role as a plant metabolite, an antineoplastic agent, and an antiviral agent . It is a trihydroxyflavone and a trimethoxyflavone . It derives from a quercetagetin .


Molecular Structure Analysis

The molecular formula of Chrysosplenol C is C18H16O8 . Its average mass is 360.315 Da and its monoisotopic mass is 360.084503 Da .


Physical And Chemical Properties Analysis

The molecular formula of Chrysosplenol C is C18H16O8 . Its average mass is 360.315 Da and its monoisotopic mass is 360.084503 Da .

Scientific Research Applications

  • Cardiac Myocyte Contraction : Chrysosplenol C has been found to increase contraction in rat ventricular myocytes. This inotropic effect is achieved through a dose-dependent increase in cell shortenings, independent of β-adrenergic receptor stimulation and protein kinase A (Son et al., 2011).

  • Pharmacophore Exploration : Further research into Chrysosplenol C's structure-activity relationship revealed that its flavonoid nucleus is essential for increasing contractility in rat ventricular myocytes. Analogues with specific hydrophobic and hydrogen bonding substituents showed potential as novel positive inotropic agents (Venkateswararao et al., 2015).

  • Enhancement of Sarcoplasmic Reticulum Ca2+ Loading and Release : Chrysosplenol C enhances contractility by increasing sarcoplasmic reticulum (SR) Ca2+ releases in ventricular myocytes. This process is mediated via protein kinase C, especially PKC-δ (Wang et al., 2021).

  • Antiviral Activity : Chrysosplenol C has exhibited potent antiviral activity, particularly against rhinovirus. This suggests its potential as a medicinal herb for treating common cold symptoms caused by rhinovirus infection (Tsuchiya et al., 1985).

  • Optical Sensor for Cu(II) Detection : Chrysosplenol D, a related compound, is identified as an ultrasensitive optical sensor for Cu(II) detection, demonstrating the diverse applications of chrysosplenols in areas beyond pharmacology (Saleh et al., 2020).

  • Solid Dispersion Formulation for Improved Bioavailability : To improve the solubility and bioavailability of Chrysosplenol C, solid dispersion formulations with hydrophilic carriers have been explored, showing promising results for oral drug delivery (Ng et al., 2016).

  • Cytotoxic and Anti-inflammatory Properties : Various studies on chrysosplenols and their derivatives have reported cytotoxic and anti-inflammatory effects, highlighting their potential in treating cancer and inflammatory disorders (Various Authors, Various Years).

Future Directions

The mechanism of action of Chrysosplenol C on cardiac myocytes provides a promising direction for future research . Further studies could investigate its potential applications in the treatment of heart conditions.

properties

IUPAC Name

5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-10-6-8(4-5-9(10)19)17-18(25-3)16(22)13-11(26-17)7-12(24-2)14(20)15(13)21/h4-7,19-21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBSPLCHDUCBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177923
Record name Chrysosplenol C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chrysosplenol C

CAS RN

23370-16-3
Record name Chrysosplenol C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23370-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chrysosplenol C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023370163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chrysosplenol C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
225
Citations
MJ Son, HK Kim, YH Kim, T Van Sung… - Journal of …, 2011 - journals.lww.com
… of chrysosplenol C on contractility in isolated adult rat ventricular myocytes. Chrysosplenol C … Chrysosplenol C was found to increase cell shortenings in a dose-dependent manner with …
Number of citations: 12 journals.lww.com
E Venkateswararao, MJ Son, N Sharma… - ACS Medicinal …, 2015 - ACS Publications
… –activity relationship of chrysosplenol C using cell contractility … chrysosplenol C, our attempt was begun by investigating the effect of substituents on A ring (Figure 1) of chrysosplenol C. …
Number of citations: 9 pubs.acs.org
M Arisawa, T Hayashi, M Shimizu, N Morita… - Journal of natural …, 1991 - ACS Publications
… OH Chrysosplenol C........ … flavonols, oxyayanin A and chrysosplenol C, were tested for cytotoxic activity in the KB cell culture system. Only oxyayanin A … Chrysosplenol C........................ …
Number of citations: 42 pubs.acs.org
M Lu, Z Liao, L Ji, H Sun - Fitoterapia, 2013 - Elsevier
A phytochemical study of the ethanolic extract of Chrysosplenium carnosum Hook. f. et Thoms. led to the isolation of two new oleanane-type triterpenoids, 6β-hydroxy-3-oxoolean-12-en-…
Number of citations: 22 www.sciencedirect.com
Y Tsuchiya, M SHIMIZU, Y HIYAMA, K ITOH… - Chemical and …, 1985 - jstage.jst.go.jp
… Chrysospleno] B and chrysosplenol C, which are contained specifically in Chrysosplenium … large amounts of chryso— splenol B and chrysosplenol C, may be useful as medicinal herbs …
Number of citations: 130 www.jstage.jst.go.jp
SH Jung, DTT Huong, TV Sung, NM Cuong… - YAKHAK …, 2011 - koreascience.kr
… We have recently shown that chrysosplenol C has positive inotropic … inotropic effect of chrysosplenol C by examining intracellular Ca … Chrysosplenol C (50 µM) significantly increased …
Number of citations: 2 koreascience.kr
M Arisawa, M Shimizu, Y Satomi… - Phytotherapy …, 1995 - Wiley Online Library
Flavonol aglycones from the genus Chrysosplenium showed potential antitumour‐promoter activity. Three flavonols, oxyayanin A and chrysosplenols D and E, markedly inhibited the …
Number of citations: 9 onlinelibrary.wiley.com
M Aamer, S Iqbal, A Jabeen, MS Ahmad… - Chemistry of Natural …, 2021 - Springer
… Chrysosplenol C (6) and ternatin (8) showed potent anti-inflammatory activity, but the other two compounds were inactive. The anti-inflammatory assay was performed by evaluating the …
Number of citations: 1 link.springer.com
J Wang, TN Trinh, ATV Vu, JC Kim, ATN Hoang… - Molecular …, 2022 - ASPET
… effects of chrysosplenol-C has been examined. We find that chrysosplenol-C significantly … Ca 2+ content and that the stimulatory effects of chrysosplenol-C on Ca 2+ release sites and …
Number of citations: 4 molpharm.aspetjournals.org
J Zhao, X Qiu, Y Zhao, R Wu, P Wei, C Tao… - Journal of …, 2022 - Elsevier
… Among them, the TR of chrysosplenol B and chrysosplenol C was as high as 16. Tsuchiya … Among these flavonoids, chrysosplenol B (9) and chrysosplenol C (23) showed an obvious …
Number of citations: 2 www.sciencedirect.com

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